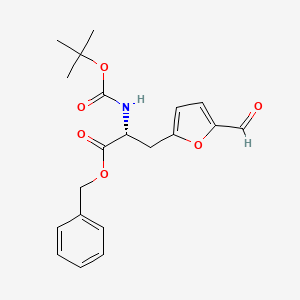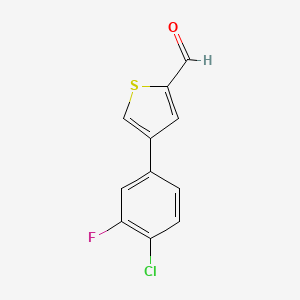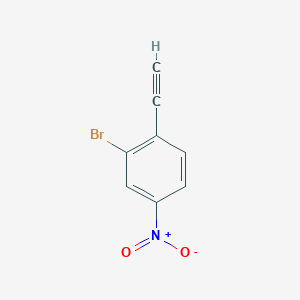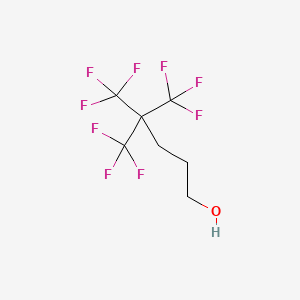
3-(Nonafluoro-tert-butyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Nonafluoro-tert-butyl)propan-1-ol is a fluorinated alcohol with the molecular formula C7H7F9O. It is known for its unique chemical properties due to the presence of nine fluorine atoms, which significantly influence its reactivity and acidity. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
3-(Nonafluoro-tert-butyl)propan-1-ol can be synthesized through the addition of trichloromethyllithium to hexafluoroacetone, followed by halogen exchange with antimony pentafluoride . This method involves the use of highly reactive intermediates and requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar routes as those used in laboratory settings, with adjustments for scale and efficiency. The use of fluorinated intermediates and reagents is common in the industrial production of fluorinated compounds.
化学反応の分析
Types of Reactions
3-(Nonafluoro-tert-butyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
3-(Nonafluoro-tert-butyl)propan-1-ol is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 3-(Nonafluoro-tert-butyl)propan-1-ol is primarily influenced by its fluorinated structure. The electron-withdrawing effect of the fluorine atoms increases the acidity of the hydroxyl group, making it more reactive in various chemical reactions. This compound can interact with molecular targets through hydrogen bonding and other non-covalent interactions, influencing the pathways involved in its reactivity.
類似化合物との比較
Similar Compounds
- 4,4,4-Trifluoro-3,3-bis(trifluoromethyl)-1-butanol
- 2-(Nonafluoro-tert-butyl)ethan-1-ol
- 3,3-Bis(trifluoromethyl)-4,4,4-trifluorobutan-1-ol
Uniqueness
3-(Nonafluoro-tert-butyl)propan-1-ol is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased acidity and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in specialized applications.
特性
IUPAC Name |
5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F9O/c8-5(9,10)4(2-1-3-17,6(11,12)13)7(14,15)16/h17H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCNFCSCLGBVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
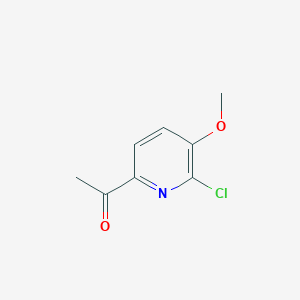
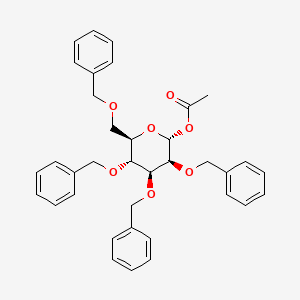
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
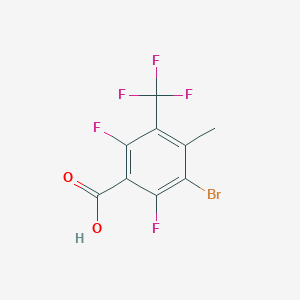
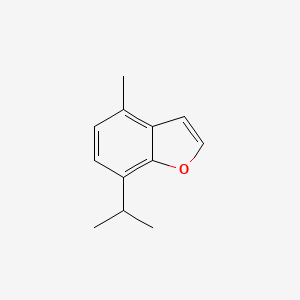
![4-Bromo-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyrimidine](/img/structure/B12860777.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
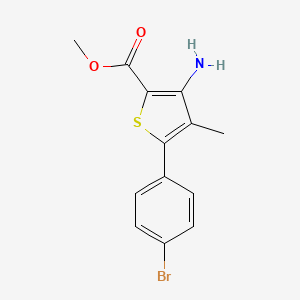
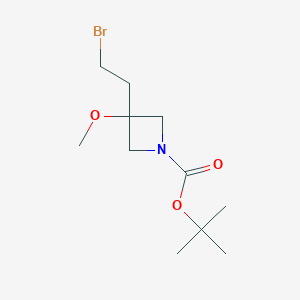
![2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12860806.png)
